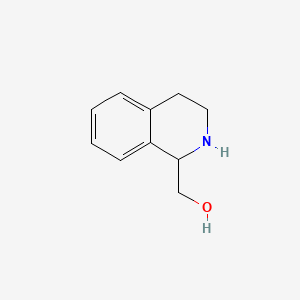

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

描述

BenchChem offers high-quality (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGIPVPHBWWEJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153758-56-6 | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Analysis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural analysis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its derivatives. Due to a lack of extensive published data on the unsubstituted parent compound, this guide will focus on the well-characterized analog, (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol , as a representative example. This approach is common in medicinal chemistry and structural biology, where derivatives are often studied to understand the properties of a core scaffold.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a hydroxymethyl group at the C1 position creates a chiral center and a functional handle for further molecular exploration, making (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its analogs compounds of significant interest in drug discovery. This guide will delve into the structural features, synthesis, and potential biological relevance of this class of molecules.

Structural Analysis

The three-dimensional structure of these molecules is crucial for understanding their interaction with biological targets. X-ray crystallography provides the most definitive structural data.

Crystallographic Data

The crystal structure of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol has been determined, revealing key conformational features. The compound is known to exist in polymorphic forms, with both monoclinic and orthorhombic structures having been reported.[1] The asymmetric unit of the orthorhombic form contains two molecules with different conformations.[1] In both polymorphs, molecules are linked by O—H⋯N hydrogen bonds, forming chains.[1]

Below is a summary of the crystallographic data for the orthorhombic polymorph of (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.9917(11) Å, b = 13.4769(12) Å, c = 18.576(4) Å |

| Volume | 2251.0(6) ų |

| Z | 8 |

| Temperature | 150 K |

| Radiation | Mo Kα |

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system, typically in the range of 6.5-7.5 ppm. The protons of the tetrahydroisoquinoline core will appear as multiplets in the aliphatic region (2.5-4.5 ppm). The benzylic proton at C1, being adjacent to a stereocenter and the nitrogen atom, will likely appear as a distinct multiplet. The diastereotopic protons of the CH₂OH group will likely present as two separate signals, each coupled to the C1 proton and to each other. The N-H proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with those bonded to oxygen (in substituted analogs) appearing at lower field. The aliphatic carbons of the tetrahydroisoquinoline ring will be observed in the upfield region. The C1 carbon, being a carbinolamine carbon, will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching absorptions will appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the hydroxymethyl group and cleavage of the tetrahydroisoquinoline ring.

Experimental Protocols

The synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines can be achieved through various methods. A common and effective approach is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. For the synthesis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol, glycoaldehyde or a protected form thereof could be used.

Another general approach involves the reduction of a 1-acyl-3,4-dihydroisoquinoline precursor.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for the preparation of 1-substituted 1,2,3,4-tetrahydroisoquinolines.

Caption: Generalized synthetic pathways to 1-substituted tetrahydroisoquinolines.

Biological Activities and Signaling Pathways

Tetrahydroisoquinoline alkaloids exhibit a broad spectrum of biological activities, including neuroprotective, anticancer, and antimicrobial effects. While the specific biological profile of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is not extensively documented, related compounds, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown significant neuroprotective properties.

The proposed mechanism for the neuroprotection afforded by 1MeTIQ involves the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity. This suggests a potential interaction with the glutamatergic system, a key player in neuronal signaling.

Postulated Neuroprotective Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway for the neuroprotective effects observed in 1-substituted tetrahydroisoquinolines, based on the known activity of analogs like 1MeTIQ.

Caption: Postulated mechanism of neuroprotection by 1-substituted THIQs.

Conclusion

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its derivatives represent a valuable class of compounds with significant potential in drug discovery. While detailed structural information on the unsubstituted parent molecule is sparse, analysis of substituted analogs provides crucial insights into the conformational and electronic properties of this scaffold. The synthetic accessibility of these compounds, coupled with the diverse biological activities of the broader tetrahydroisoquinoline family, underscores the importance of continued research into their structural and functional characteristics. This guide serves as a foundational resource for scientists and researchers interested in exploring the therapeutic potential of these promising molecules.

References

physical and chemical properties of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is a heterocyclic organic compound belonging to the tetrahydroisoquinoline (THIQ) class of molecules. The THIQ scaffold is a prominent structural motif found in a wide array of natural products and synthetic compounds of significant pharmacological interest. Due to their structural resemblance to endogenous neurochemicals, THIQ derivatives have been extensively investigated for their potential therapeutic applications, particularly in the realm of central nervous system disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and biological significance of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its related analogs.

Core Physical and Chemical Properties

Precise experimental data for the physical and chemical properties of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol (CAS No: 153758-56-6) are not extensively reported in publicly available literature. However, data for the isomeric compound, (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol, along with the parent compound 1,2,3,4-Tetrahydroisoquinoline, can provide valuable estimations.

Table 1: Physical and Chemical Properties of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and Related Compounds

| Property | (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol | (1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol | 1,2,3,4-Tetrahydroisoquinoline |

| Molecular Formula | C₁₀H₁₃NO | C₁₀H₁₃NO | C₉H₁₁N |

| Molecular Weight | 163.22 g/mol | 163.22 g/mol | 133.19 g/mol |

| CAS Number | 153758-56-6 | 63006-93-9 | 91-21-4 |

| Melting Point | Data not available | 180-182 °C | -30 °C (lit.) |

| Boiling Point | Data not available | 307.9 °C | 232-233 °C (lit.) |

| Solubility | Data not available | Data not available | 20 g/L in water at 20°C |

| pKa | Data not available | Data not available | 9.66 ± 0.20 (Predicted) |

Synthesis and Experimental Protocols

The synthesis of 1-substituted tetrahydroisoquinolines, such as (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol, is typically achieved through well-established synthetic routes for the formation of the tetrahydroisoquinoline core, followed by functional group manipulations. The two most prominent methods for constructing the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Experimental Workflow: General Pictet-Spengler Synthesis

Caption: General workflow of the Pictet-Spengler reaction for THIQ synthesis.

Detailed Protocol for a Related Synthesis (Illustrative):

-

Reaction Setup: A solution of the corresponding β-phenylethylamine and an appropriate aldehyde (e.g., formaldehyde or a protected derivative) is prepared in a suitable solvent, such as acetic acid.

-

Acid Catalysis: A strong acid, like concentrated sulfuric acid, is slowly added to the cooled reaction mixture.

-

Reaction Progression: The mixture is stirred at a controlled temperature (e.g., 35 °C) for a specified duration (e.g., 12 hours) to facilitate the cyclization.

-

Workup and Isolation: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure.

-

Purification: The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired tetrahydroisoquinoline derivative.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides an alternative route to 3,4-dihydroisoquinolines, which can then be reduced to the corresponding tetrahydroisoquinolines. This method involves the intramolecular cyclization of an N-acyl-β-arylethylamine using a dehydrating agent.

Experimental Workflow: General Bischler-Napieralski Synthesis and Reduction

Caption: General workflow of the Bischler-Napieralski reaction followed by reduction.

Biological Activities and Signaling Pathways

The tetrahydroisoquinoline scaffold is a key pharmacophore in numerous biologically active molecules. Derivatives of THIQ have been reported to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anticancer, and neuroprotective activities.

While specific signaling pathways involving (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol have not been elucidated in the available literature, the broader class of THIQs is known to interact with various biological targets. For instance, certain THIQ derivatives have been shown to act as dopamine receptor modulators.

Logical Relationship: Potential Biological Interactions of THIQs

Caption: Potential interaction of THIQ derivatives with biological targets.

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol are not readily found in public databases. However, characteristic spectral features can be predicted based on the structure and data from related compounds.

-

¹H NMR: Expected signals would include aromatic protons in the range of δ 7.0-7.5 ppm, a singlet or multiplet for the C1-proton, multiplets for the C3 and C4 methylene protons, a broad singlet for the N-H proton, signals for the CH₂OH group, and a broad singlet for the -OH proton.

-

¹³C NMR: Aromatic carbons would appear in the δ 125-140 ppm region. Aliphatic carbons of the tetrahydroisoquinoline ring and the hydroxymethyl group would be observed in the upfield region.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad band around 3200-3600 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (around 2800-3000 cm⁻¹), and C=C aromatic stretching (around 1450-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (163.22 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group and cleavage of the tetrahydroisoquinoline ring.

Conclusion

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol represents a valuable building block in medicinal chemistry and drug discovery due to its embedded tetrahydroisoquinoline scaffold. While specific experimental data for this compound is sparse in the public domain, this guide provides a foundational understanding of its expected properties, synthetic strategies, and potential biological relevance based on the well-established chemistry and pharmacology of the THIQ class of compounds. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.

Spectroscopic and Structural Elucidation of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol and its Derivatives: A Technical Guide

Introduction

Spectroscopic Data of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Derivatives

The following tables summarize the key spectroscopic data obtained for various derivatives of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol. This data is essential for the structural verification and quality control of these compounds in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (S)-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | CDCl₃ | 1.28 (s, 3H), 2.04 (s, 3H), 2.78 (m, 1H), 2.80 (m, 1H), 3.25 (m, 1H), 3.30 (m, 1H), 3.80 (d, 1H, J=11.8 Hz), 3.85 (s, 3H), 3.86 (s, 3H), 4.09 (d, 1H, J=11.8 Hz), 6.58 (s, 1H), 6.63 (s, 1H), 6.88 (bs, 2H)[1] |

| (S)-(6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | CDCl₃ | 2.72 (m, 2H), 2.88 (m, 1H), 2.96 (m, 1H), 3.05 (m, 1H), 3.73 (s, 3H), 3.78 (s, 3H), 3.89 (s, 3H), 3.96 (d, 1H, J=11.2 Hz), 4.17 (d, 1H, J=11.2 Hz), 6.46 (s, 1H), 6.64 (s, 1H), 6.82 (d, 1H, J=8.8 Hz), 7.25 (d, 1H, J=8.8 Hz)[1] |

| (S)-(1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)metanol | CDCl₃ | 2.55 (bm, 2H), 2.72 (dt, 1H, J=16.6, 5.1 Hz), 2.85 (m, 1H), 2.94 (m, 1H), 3.04 (m, 1H), 3.74 (s, 3H), 3.88 (s, 3H), 3.95 (d, 1H, J=11.2 Hz), 4.11 (d, 1H, J=11.2 Hz), 6.41 (s, 1H), 6.65 (s, 1H), 7.23 (d, 2H, 8.6 Hz), 7.41 (d, 2H, 8.6 Hz)[1] |

| (S)-(1-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | CDCl₃ | 0.9–1.94 (m, 11H), 2.01 (s, 3H), 2.71 (m, 1H), 2.84 (m, 1H), 3.23 (m, 1H), 3.32 (m, 1H), 3.80 (d, 1H, J=11.8 Hz), 3.85 (s, 3H), 3.86 (s, 3H), 4.08 (d, 1H, J=11.8 Hz), 6.58 (s, 1H), 6.63 (s, 1H), 6.82 (bs, 2H)[1] |

Table 2: ¹³C NMR Spectroscopic Data of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| (S)-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | CDCl₃ | 26.2, 29.20, 38.80, 58.36, 58.88, 66.64, 68.78, 111.12, 114.14, 129.99, 150.43, 150.66, 180.20[1] |

| (S)-(6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | CDCl₃ | 29.13, 38.61, 55.22, 55.80, 56.04, 63.24, 67.47, 110.31, 111.80, 113.62, 128.54, 129.10, 129.52, 136.92, 147.46, 148.01, 158.74[1] |

| (S)-(1-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | CDCl₃ | 25.51, 28.86, 29.28, 29.50, 29.91, 30.23, 30.78, 42.40, 49.31, 58.46, 58.83, 66.66, 68.76, 111.15, 114.13, 129.98, 150.47, 150.68, 180.24[1] |

Table 3: Mass Spectrometry (MS) Data of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z |

| (S)-(6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | EI, HRMS | 238.2055 [M+H]⁺ | 238.2061[1] |

| (S)-(6,7-dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | EI, HRMS | 329.1695 [M]⁺ | 329.1693[1] |

| (S)-(1-cyclohexyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol | EI, HRMS | 306.2065 [M+H]⁺ | Not Reported[1] |

Table 4: Infrared (IR) Spectroscopic Data of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol Derivatives

| Compound | Sample Phase | Wavenumber (cm⁻¹) |

| (S)-(1-(4-bromophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)metanol | film | 3322, 3057, 2999, 2934, 2833, 1609, 1515, 1464[1] |

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : NMR spectra were recorded on a Varian VNMR-S 500 spectrometer or a Bruker Avance 500 spectrometer.

-

Sample Preparation : Samples were dissolved in deuterated chloroform (CDCl₃) at room temperature.

-

Data Acquisition :

-

¹H NMR spectra were acquired at 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR spectra were also acquired at 125 MHz. Chemical shifts are reported in ppm relative to the solvent signal of CDCl₃.

-

-

Data Processing : Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

-

Instrumentation : Mass spectra were recorded using an AMD-604 Intectra GmbH or a Mariner Perseptive Biosystem mass spectrometer.

-

Ionization Method : Electron Ionization (EI) was used for high-resolution mass spectrometry (HRMS).

-

Data Analysis : The molecular ion peaks ([M]⁺ or [M+H]⁺) were analyzed to determine the mass-to-charge ratio (m/z) and confirm the molecular weight of the compounds.

Infrared (IR) Spectroscopy

-

Instrumentation : IR spectra were obtained using a Fourier transform infrared (FTIR) Jasco 6200 or FTIR Spectrum 2000 spectrometer.

-

Sample Preparation : Spectra for the reported derivatives were obtained from a thin film of the compound.

-

Data Acquisition : The spectra were recorded, and the absorption bands are reported in reciprocal centimeters (cm⁻¹).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol derivatives and a logical diagram for data interpretation.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Logical flow for structural elucidation from spectroscopic data.

References

The Biological Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs: An In-depth Technical Guide

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities.[1][2][3] This structural core has garnered significant attention from the medicinal chemistry community, leading to the development of a multitude of analogs with potent pharmacological properties. This technical guide provides a comprehensive overview of the biological activities of THIQ analogs, focusing on their anticancer, antibacterial, and antifungal properties. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of structure-activity relationships (SAR), quantitative biological data, and key experimental methodologies.

Anticancer Activity of THIQ Analogs

THIQ derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.[4] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of THIQ analogs is significantly influenced by the nature and position of substituents on the tetrahydroisoquinoline core. Key SAR observations include:

-

Substitution at C1 and N2: The introduction of various aryl and alkyl groups at the C1 and N2 positions has been extensively explored. For instance, N-substituted analogs with bulky aromatic groups often exhibit enhanced cytotoxic activity.

-

Aromatic Ring Substitution: Substitution patterns on the fused benzene ring of the THIQ core play a crucial role. Electron-withdrawing groups, such as halogens, at specific positions can lead to increased anticancer activity.[5]

-

Side Chain Modifications: Alterations to side chains attached to the core structure can impact potency and selectivity. For example, the presence of specific functional groups can facilitate interactions with biological targets.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A Scoping Review and Technical Guide to Investigating a Novel CNS-Active Scaffold

DISCLAIMER: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or pharmacological effects of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol. This technical guide, therefore, provides a comprehensive overview of the well-established pharmacology of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) chemical class, with a focus on 1-substituted analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating the potential therapeutic properties of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol by summarizing known activities of structurally related compounds and providing established experimental protocols.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Derivatives of this heterocyclic system have been extensively explored for their therapeutic potential, particularly in the realm of central nervous system (CNS) disorders. The diverse pharmacology of THIQ analogs stems from the versatile chemistry of the scaffold, which allows for substitution at multiple positions, leading to compounds with distinct biological profiles.

While the specific compound (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol remains uncharacterized, its structural similarity to other biologically active 1-substituted THIQs suggests it may interact with one or more of the established targets for this compound class. This guide will explore these potential mechanisms of action and provide the necessary technical details to facilitate future research.

Potential Mechanisms of Action of the THIQ Scaffold

Based on extensive research into THIQ derivatives, several key mechanisms of action have been identified. These represent the most probable starting points for the investigation of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.

Modulation of Dopaminergic Systems

A significant number of THIQ derivatives have been shown to interact with dopamine receptors, particularly the D2 subtype. This interaction is highly dependent on the substitution pattern of the THIQ core.

-

Dopamine D2 Receptor Antagonism: Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity.[4] This antagonistic activity is a key mechanism for the action of many antipsychotic drugs.

Interaction with Glutamatergic Pathways

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is another prominent target for THIQ compounds.

-

NMDA Receptor Antagonism: Some THIQ derivatives have been evaluated for their anticonvulsant activity, which is mediated through the antagonism of NMDA receptors.[4] This mechanism is of interest for the treatment of epilepsy and other conditions associated with neuronal hyperexcitability.

Neuroprotective Effects

A well-studied analog, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has demonstrated significant neuroprotective properties through a multi-faceted mechanism of action.

-

Free-Radical Scavenging: 1MeTIQ has been shown to be an effective scavenger of free radicals, which are implicated in the pathophysiology of neurodegenerative diseases.

-

Inhibition of Glutamate-Induced Excitotoxicity: This compound can protect neurons from the damaging effects of excessive glutamate stimulation, a key event in ischemic cell death and other neurotoxic processes.

Modulation of Adrenergic and Other Receptor Systems

The THIQ scaffold has also been associated with activity at adrenergic and other receptor types.

-

Adrenergic Receptor Activity: Depending on the substitution, THIQ derivatives have been identified as both agonists and antagonists at beta-adrenoceptors.[5] Additionally, some exhibit alpha-adrenoceptor antagonistic effects.[6]

-

Orexin Receptor Antagonism: Specific substituted THIQs have been developed as selective antagonists for the orexin 1 (OX1) receptor, which is involved in reward processes.[7]

Enzyme Inhibition

The versatility of the THIQ structure has led to the discovery of derivatives that can inhibit various enzymes.

-

Deoxyribonuclease I (DNase I) Inhibition: A study of 24 THIQ derivatives identified four compounds that inhibited DNase I with IC50 values below 200 μM.[8]

-

Phosphodiesterase 4 (PDE4) Inhibition: Structure-based design has yielded THIQ derivatives with potent inhibitory activity against PDE4B, a target for inflammatory diseases.[9]

Quantitative Data for Representative THIQ Derivatives

The following tables summarize quantitative data for various THIQ derivatives, illustrating the range of potencies and activities observed for this class of compounds. This data can serve as a benchmark for future studies on (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.

| Compound | Target | Assay Type | Activity (IC50/Ki) | Reference |

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | DNase I | Enzyme Inhibition | 134.35 ± 11.38 µM | [8] |

| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | DNase I | Enzyme Inhibition | 147.51 ± 14.87 µM | [8] |

| 7-(cyclopentyloxy)-6-methoxy-N-(4-methoxyphenyl)-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide (Compound 19) | PDE4B | Enzyme Inhibition | 0.88 µM | [9] |

| UCM-101 (a complex THIQ derivative) | GluN1/2A | Receptor Binding | 110 nM | [10] |

Experimental Protocols

To facilitate the investigation of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol, this section provides detailed methodologies for key experiments relevant to the potential mechanisms of action of the THIQ scaffold.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

-

Membrane preparation from cells expressing human dopamine D2 receptors (e.g., HEK293-D2 cells).

-

Radioligand: [3H]-Spiperone.

-

Non-specific binding control: Haloperidol (1 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

-

Test compound: (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.

-

96-well plates, glass fiber filters, scintillation vials, and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, combine the cell membrane preparation, [3H]-Spiperone (at a concentration near its Kd, e.g., 1 nM), and either the test compound, vehicle (for total binding), or haloperidol (for non-specific binding).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Influx)

This protocol measures the ability of a test compound to inhibit NMDA receptor-mediated calcium influx in cultured neurons.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons).

-

Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

NMDA receptor agonists: NMDA (100 µM) and Glycine (10 µM).

-

Test compound: (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.

-

A fluorescence plate reader capable of kinetic reads.

Procedure:

-

Culture neurons in 96-well black-walled, clear-bottom plates.

-

Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compound at various concentrations and incubate for a predetermined time.

-

Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Add a solution of NMDA and glycine to stimulate the NMDA receptors.

-

Record the change in fluorescence over time.

-

The inhibitory effect of the test compound is quantified by the reduction in the peak fluorescence response compared to the vehicle control.

DPPH Free-Radical Scavenging Assay

This spectrophotometric assay evaluates the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

DPPH solution (0.1 mM in methanol).

-

Test compound: (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol.

-

Positive control: Ascorbic acid or Trolox.

-

Methanol.

-

A UV-Vis spectrophotometer.

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a test tube or 96-well plate, mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by THIQ derivatives and a general workflow for their initial characterization.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydroisoquinoline Derivatives as a Novel Deoxyribonuclease I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel binding mode for negative allosteric NMDA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Tetrahydroisoquinolines: A Technical Guide to Synthesis, SAR, and Application as Dopamine Receptor Ligands

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a prominent heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug development.[1][2] As a "privileged structure," the THIQ motif is frequently found in natural products and synthetic compounds with a wide array of biological activities, ranging from anticancer to antimicrobial effects.[3][4][5][6] Its rigid bicyclic framework, which incorporates a benzene ring fused to a nitrogen-containing heterocycle with a stereocenter, makes it an ideal template for designing ligands that target the central nervous system (CNS).

This technical guide provides an in-depth review of substituted THIQs with a specific focus on their role as modulators of dopamine receptors. It is intended for researchers, medicinal chemists, and drug development professionals, offering detailed synthetic protocols, structure-activity relationship (SAR) analysis, and methodologies for pharmacological evaluation.

Core Synthetic Methodologies

The construction of the THIQ core is most classically achieved through the Pictet-Spengler reaction , with the Bischler-Napieralski reaction serving as a common alternative.[7]

1. The Pictet-Spengler Reaction

First reported in 1911, the Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[8][9][10] This method is highly versatile and remains a fundamental strategy for synthesizing C1-substituted THIQs.[7][11]

2. The Bischler-Napieralski Reaction

This two-step procedure involves the cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate.[7][12] Subsequent reduction of the imine bond yields the final THIQ scaffold. This method is particularly useful for accessing a different substitution pattern compared to the Pictet-Spengler reaction.[7]

Structure-Activity Relationships at Dopamine Receptors

Dopamine receptors are G-protein coupled receptors (GPCRs) classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[13][14] D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, are key targets for treating psychosis, Parkinson's disease, and substance abuse disorders. The THIQ scaffold has been extensively explored to develop potent and selective D2-like receptor ligands.[14]

The affinity and selectivity of THIQ-based ligands are highly dependent on the substitution patterns at the C1 position and on the aromatic ring (typically C6 and C7).

Table 1: SAR of C1-Substituted THIQs at D₂ and D₃ Receptors

| Compound ID | C1-Substituent (R¹) | D₂R Kᵢ (nM) | D₃R Kᵢ (nM) | Selectivity (D₂/D₃) |

| 1a | H | 150 | 25 | 6.0 |

| 1b | Methyl | 85 | 12 | 7.1 |

| 1c | Ethyl | 110 | 18 | 6.1 |

| 1d | Phenyl | 45 | 3.5 | 12.9 |

| 1e | 4-Chlorophenyl | 28 | 1.2 | 23.3 |

Data is representative and compiled for illustrative purposes based on general findings in the literature.

Table 2: SAR of Aromatic Ring Substituents (C6, C7) at the D₃ Receptor

| Compound ID | C6-Substituent (R⁶) | C7-Substituent (R⁷) | D₃R Kᵢ (nM) |

| 2a | H | H | 98 |

| 2b | OCH₃ | H | 45 |

| 2c | OCH₃ | OCH₃ | 3.4 |

| 2d | OH | OH | 1.8 |

| 2e | OCH₂O (methylenedioxy) | OCH₂O (methylenedioxy) | 5.1 |

Data is representative and compiled for illustrative purposes based on general findings in the literature. C1 is substituted with a 4-cyanobenzamide pharmacophore.[14]

From this data, key SAR trends emerge:

-

C1-Position: Small alkyl groups have a modest effect, while larger aromatic substituents, particularly those with electron-withdrawing groups, significantly enhance affinity and selectivity for the D₃ receptor over the D₂ receptor.

-

Aromatic Ring: Hydroxylation or methoxylation at the C6 and C7 positions is critical for high affinity. The 6,7-dimethoxy and 6,7-dihydroxy patterns are classic features of potent D₂/D₃ receptor ligands.[14]

Signaling Pathway and Drug Discovery Workflow

The development of novel THIQ-based ligands follows a structured discovery pipeline, beginning with synthesis and culminating in lead optimization. The ultimate goal is to modulate downstream signaling pathways, such as the inhibition of cAMP production by D2-like receptors.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D₂/D₃ Receptors

This protocol details the methodology to determine the binding affinity (inhibitory constant, Kᵢ) of a novel substituted THIQ compound by measuring its ability to displace a known radioligand from the target receptor.[15][16]

1. Materials & Reagents:

-

Receptor Source: Crude membrane preparations from CHO or HEK293 cells stably expressing human recombinant D₂ or D₃ receptors.[15]

-

Radioligand: [³H]Spiperone or [³H]N-methylspiperone (a high-affinity D2-like antagonist).

-

Non-specific Binding Determinant: 10 µM Haloperidol or (+)-Butaclamol.[15][16]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[16]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Test Compounds: Substituted THIQs dissolved in DMSO, then serially diluted in Assay Buffer.

-

Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[16]

-

Equipment: 96-well plates, cell harvester, liquid scintillation counter.

2. Membrane Preparation:

-

Harvest cells and place them in ice-cold Homogenization Buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[15][17]

-

Homogenize the cells using a Dounce homogenizer or polytron.

-

Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[15]

-

Transfer the supernatant to a new tube and centrifuge at high speed (~40,000 x g) for 30 minutes at 4°C to pellet the membranes.[16]

-

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), determine protein concentration (e.g., BCA assay), and store at -80°C.[15][17]

3. Assay Procedure:

-

In a 96-well plate, set up triplicate wells for each condition in a final volume of 250 µL.[15][17]

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.

-

Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of the NSB determinant (e.g., 10 µM Haloperidol), and 50 µL of radioligand.

-

Competition Binding: Add 150 µL of membrane preparation, 50 µL of serially diluted test compound (THIQ), and 50 µL of radioligand (at a concentration near its Kₔ).

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[15][17]

-

Terminate the incubation by rapid vacuum filtration through the PEI-soaked glass fiber filters using a cell harvester.[16]

-

Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.

-

Conclusion

Substituted tetrahydroisoquinolines represent a remarkably versatile and enduring scaffold in the pursuit of novel therapeutics, particularly for CNS disorders involving the dopaminergic system. A deep understanding of the structure-activity relationships, guided by robust synthetic strategies like the Pictet-Spengler reaction, allows for the rational design of potent and selective dopamine receptor ligands. The detailed experimental protocols provided herein offer a framework for the pharmacological characterization of these compounds, forming a critical part of the iterative drug discovery and optimization process. Future efforts will likely focus on fine-tuning selectivity profiles, not only among dopamine receptor subtypes but also against other off-target proteins, to develop next-generation therapeutics with improved efficacy and reduced side effects.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. Chemicals [chemicals.thermofisher.cn]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 12. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. giffordbioscience.com [giffordbioscience.com]

The Genesis of a Cornerstone in Pharmacology: A Technical Guide to the Discovery and History of Tetrahydroisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroisoquinoline (THIQ) alkaloids represent one of the most significant and structurally diverse families of natural products. Their scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds, from potent analgesics to groundbreaking anti-cancer agents. This technical guide provides an in-depth exploration of the discovery and history of THIQ alkaloids, detailing the pivotal chemical syntheses that enabled their study, the evolution of our understanding of their biological activities, and the experimental methodologies that have been instrumental in this journey.

A Historical Timeline of Discovery and Synthesis

The story of THIQ alkaloids is a multi-threaded narrative of botanical exploration, chemical ingenuity, and pharmacological innovation. The timeline below highlights key milestones in the discovery of prominent THIQs and the development of synthetic methods that unlocked their therapeutic potential.

| Year | Discovery/Event | Significance |

| 1804 | Friedrich Sertürner isolates morphine from opium. | First isolation of an alkaloid from a plant source, marking the beginning of alkaloid chemistry. |

| 1832 | Pierre Jean Robiquet isolates codeine from opium. | Discovery of another major opium alkaloid with significant medicinal use. |

| 1848 | Georg Merck discovers papaverine in opium.[1] | Identification of a non-narcotic opium alkaloid with vasodilator and antispasmodic properties. |

| 1893 | August Bischler and Bernard Napieralski report the Bischler-Napieralski reaction .[2][3] | A key method for synthesizing 3,4-dihydroisoquinolines, precursors to THIQs.[2][3] |

| 1897 | Tubocurarine is first isolated from curare.[4] | Discovery of the active component of the arrow poison, a potent muscle relaxant.[4] |

| 1911 | Amé Pictet and Theodor Spengler develop the Pictet-Spengler reaction .[5][6] | A fundamental and versatile reaction for the synthesis of the THIQ scaffold from β-arylethylamines and carbonyl compounds.[5][6] |

| 1935 | Harold King determines the crystalline structure of d-tubocurarine .[4][7] | Elucidation of the chemical structure, paving the way for its use in anesthesia.[4][7] |

| 1942 | Clinical introduction of tubocurarine as a muscle relaxant in anesthesia.[8] | Revolutionized surgical practice by allowing for controlled muscle paralysis. |

| 1970 | Correct structure of tubocurarine is established as a mono-N-methylated alkaloid.[8] | Refined understanding of its chemical nature. |

| 1980s | Endogenous THIQs like salsolinol are identified in the mammalian brain. | Revealed the presence of naturally occurring THIQs in animals, with implications for neurobiology and disease. |

Core Synthetic Methodologies: The Bischler-Napieralski and Pictet-Spengler Reactions

The ability to chemically synthesize the THIQ scaffold has been paramount to the exploration of this class of alkaloids. Two reactions, in particular, have become foundational in this endeavor.

The Bischler-Napieralski Reaction

Discovered in 1893, this reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[2][3]

Reaction Workflow: Bischler-Napieralski Reaction

Caption: Workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

Developed in 1911, the Pictet-Spengler reaction is a highly versatile method for synthesizing THIQs. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5][6]

Reaction Workflow: Pictet-Spengler Reaction

Caption: Workflow of the Pictet-Spengler reaction.

Quantitative Bioactivity of Tetrahydroisoquinoline Alkaloids

The diverse biological activities of THIQ alkaloids have been extensively quantified. The following tables summarize key bioactivity data for representative compounds.

Table 1: Dopamine Receptor Binding Affinities of THIQ Alkaloids

| Compound | Receptor | Kᵢ (nM) | Assay Conditions | Reference |

| l-Isocorypalmine | Dopamine D₁ | 83 | Radioligand binding assay with [³H]SCH 23390 | [9] |

| l-Tetrahydropalmatine | Dopamine D₁ | 94 | Radioligand binding assay with [³H]SCH 23390 | [9] |

| Dauricine | Dopamine D₂ | >1000 | Radioligand binding assay with [³H]spiperone | [10] |

| Bulbocapnine | Dopamine D₂ | ~200 | Radioligand binding assay with [³H]spiperone | [10] |

| Salsolinol | μ-Opioid | EC₅₀ = 20,000 | G protein-adenylate cyclase pathway activation | [11] |

| (S)-Salsolinol | μ-Opioid | EC₅₀ = 9,000 | G protein-adenylate cyclase pathway activation | [11] |

| (R)-Salsolinol | μ-Opioid | EC₅₀ = 600,000 | G protein-adenylate cyclase pathway activation | [11] |

Table 2: In Vitro Antitumor Activity of Ecteinascidin-743 (Trabectedin)

| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time | Reference |

| HCT116 | Colon | pM to low nM range | Not Specified | [12] |

| MDA-MB-435 | Breast | pM to low nM range | Not Specified | [12] |

| Breast Cancer (14 specimens) | Breast | 100 | Continuous | [13] |

| Non-Small-Cell Lung (13 specimens) | Lung | 100 | Continuous | [13] |

| Ovarian Cancer (12 specimens) | Ovary | 100 | Continuous | [13] |

| Melanoma (8 specimens) | Melanoma | 100 | Continuous | [13] |

Signaling Pathways of Bioactive THIQ Alkaloids

The pharmacological effects of THIQ alkaloids are mediated through their interaction with various cellular signaling pathways.

Berberine's Multi-Targeting Anticancer Mechanism

Berberine, an isoquinoline alkaloid, exhibits potent anticancer activity by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Signaling Pathway: Anticancer Action of Berberine

Caption: Berberine's inhibitory effects on key cancer signaling pathways.

Salsolinol-Induced Neurotoxicity

Salsolinol, an endogenous THIQ formed from the condensation of dopamine and acetaldehyde, has been implicated in the pathogenesis of Parkinson's disease through its neurotoxic effects on dopaminergic neurons.[14]

Signaling Pathway: Neurotoxicity of Salsolinol

Caption: Salsolinol-induced neurotoxicity pathway.

Detailed Experimental Protocols

Reproducibility and advancement in the field of THIQ alkaloids rely on well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Synthesis of Salsolidine via Pictet-Spengler Reaction

This protocol details the synthesis of the salsolidine scaffold, a representative simple THIQ.[15]

Materials:

-

3,4-Dimethoxyphenethylamine

-

Acetaldehyde

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxyphenethylamine in a suitable solvent (e.g., toluene).

-

Addition of Reagents: Add an excess of acetaldehyde to the solution. Slowly add concentrated hydrochloric acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a sodium hydroxide solution.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified salsolidine by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Isolation of Berberine from Berberis Species

This protocol outlines a general procedure for the extraction and isolation of berberine from the roots of Berberis species.[16][17][18]

Materials:

-

Dried and powdered roots of a Berberis species

-

Methanol or ethanol

-

Hydrochloric acid (1%)

-

Ammonium hydroxide solution

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

-

Extraction: Macerate the powdered root material in methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours). Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction: Dissolve the crude extract in 1% hydrochloric acid and filter to remove insoluble material. Basify the acidic solution with ammonium hydroxide to a pH of approximately 8.

-

Solvent Partitioning: Extract the basic aqueous solution with chloroform. The chloroform layer will contain the tertiary alkaloids, including berberine.

-

Purification: Concentrate the chloroform extract and subject it to column chromatography on silica gel. Elute the column with a gradient of methanol in chloroform.

-

Crystallization: Collect the fractions containing berberine (identifiable by its yellow color and TLC analysis). Combine the pure fractions, evaporate the solvent, and crystallize the berberine from a suitable solvent to obtain yellow needles.

-

Characterization: Confirm the identity and purity of the isolated berberine using TLC, melting point, ¹H NMR, and ¹³C NMR spectroscopy, comparing the data with literature values.[16]

Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of THIQ alkaloids for the dopamine D₂ receptor.[9][19][20]

Materials:

-

Rat striatal membranes (or cell lines expressing the D₂ receptor)

-

[³H]Spiperone (radioligand)

-

Test THIQ compounds

-

(+)-Butaclamol (for non-specific binding determination)

-

Assay buffer (e.g., Tris-HCl with ions)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, and varying concentrations of the test THIQ compound.

-

Radioligand Addition: Add a fixed concentration of [³H]Spiperone to each well. For determining non-specific binding, add an excess of (+)-butaclamol to a set of wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ and subsequently the Kᵢ value.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of THIQ alkaloids on cancer cell lines.[11][21][22][23]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

THIQ test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the THIQ compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Conclusion

The journey of tetrahydroisoquinoline alkaloids, from their initial discovery in medicinal plants to their intricate synthesis in the laboratory and their elucidation as modulators of complex cellular pathways, is a testament to the collaborative power of natural product chemistry, organic synthesis, and pharmacology. The foundational discoveries and methodologies detailed in this guide have not only provided us with invaluable therapeutic agents but also continue to inspire the design and development of new generations of drugs. For researchers, scientists, and drug development professionals, a deep understanding of this history and the associated technical protocols is essential for navigating the future of drug discovery in this ever-important class of compounds.

References

- 1. Papaverine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Tubocurarine | chemical compound | Britannica [britannica.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Tubocurarine chloride - Wikipedia [en.wikipedia.org]

- 9. bio-protocol.org [bio-protocol.org]

- 10. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. protocols.io [protocols.io]

- 12. research.monash.edu [research.monash.edu]

- 13. researchgate.net [researchgate.net]

- 14. Recent Research Developments of Endogenous Neurotoxin Salsolinol in the Pathogenesis of Parkinson′s Disease [journal11.magtechjournal.com]

- 15. benchchem.com [benchchem.com]

- 16. florajournal.com [florajournal.com]

- 17. "An Improved Method For Isolation And Purification Of Berberine From [quickcompany.in]

- 18. Bioassays guided isolation of berberine from Berberis lycium and its neuroprotective role in aluminium chloride induced rat model of Alzheimer’s disease combined with insilico molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

Potential Therapeutic Targets for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of heterocyclic compounds. The THIQ scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a broad spectrum of biological activities. While specific research on (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is limited in publicly available literature, the extensive investigation of its structural analogs provides a strong basis for identifying its potential therapeutic targets and pharmacological activities. This technical guide summarizes the likely therapeutic targets for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol based on the structure-activity relationships (SAR) of closely related 1-substituted THIQ derivatives.

Core Structure

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacological profiles of analogous 1-substituted THIQ compounds, (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is predicted to interact with several key therapeutic targets. The primary areas of potential activity include oncology and neuroprotection.

Anticancer Activity

The THIQ scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives have been shown to exert cytotoxic effects through various mechanisms.

a) Tubulin Polymerization Inhibition:

Several 1-phenyl-THIQ derivatives have demonstrated potent inhibitory effects on tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution at the 1-position of the THIQ core is crucial for this activity. While a hydroxymethyl group at this position has not been explicitly studied, its potential to interact with the colchicine binding site warrants investigation.

b) KRas Inhibition:

Certain THIQ derivatives have been identified as inhibitors of KRas, a key protein in cancer signaling pathways. For instance, a THIQ derivative bearing a chloro-substituted phenyl ring at the 1-position exhibited significant KRas inhibition.[2][3] This suggests that the 1-position substituent plays a critical role in the interaction with KRas.

Signaling Pathway: KRas-Mediated Proliferation

Neuroprotective Activity

THIQ derivatives have shown significant promise in the context of neurodegenerative diseases.

a) NMDA Receptor Antagonism:

1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a close analog of the title compound, has been demonstrated to exhibit neuroprotective effects through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5] This action is believed to be a key component of its ability to protect against glutamate-induced excitotoxicity, a common pathological mechanism in various neurodegenerative disorders. The inhibition of [3H]MK-801 binding by 1MeTIQ confirms its interaction with the NMDA receptor channel complex.[4]

Signaling Pathway: Glutamate-Induced Excitotoxicity

Quantitative Data Summary

While no specific quantitative data for (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol has been found, the following table summarizes the activity of some of its close analogs against relevant targets.

| Compound Class | Target | Assay | Activity (IC50/Ki) | Reference |

| 1-Phenyl-THIQ Derivatives | Tubulin | Tubulin Polymerization Inhibition | Micromolar range | [1] |

| Chloro-substituted Phenyl-THIQ | KRas | KRas Inhibition | 0.9 - 10.7 µM | [2][3] |

| 1-Methyl-THIQ (1MeTIQ) | NMDA Receptor | [3H]MK-801 Binding Inhibition | Not specified | [4] |

Experimental Protocols

Detailed experimental protocols for the key assays relevant to the potential therapeutic targets of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol are provided below. These are generalized protocols for the respective assays.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of cell viability.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Inhibition Assay

Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by the increase in turbidity (absorbance) at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase.

Workflow:

Detailed Protocol:

-

Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP. Prepare various concentrations of the test compound.

-

Reaction Setup: In a pre-chilled 96-well plate, add the tubulin solution and the test compound. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Polymerization Initiation: Place the plate in a spectrophotometer pre-warmed to 37°C.

-

Data Acquisition: Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

NMDA Receptor Binding Assay ([3H]MK-801)

Objective: To determine the affinity of a compound for the NMDA receptor ion channel binding site.

Principle: This is a competitive radioligand binding assay. The ability of a test compound to displace the binding of the radiolabeled NMDA receptor antagonist, [3H]MK-801, from its binding site on the receptor is measured.

Workflow:

Detailed Protocol:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue by homogenization and centrifugation.

-

Binding Assay: In a final volume of 500 µL of assay buffer (e.g., 5 mM Tris-HCl, pH 7.4), incubate the brain membranes with a fixed concentration of [3H]MK-801 (e.g., 1-5 nM) and varying concentrations of the test compound. Glutamate and glycine are included to open the channel.

-

Incubation: Incubate the mixture at room temperature for 2-4 hours to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound and free radioligand. Wash the filters rapidly with ice-cold buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801). Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50. The Ki value can be calculated using the Cheng-Prusoff equation.

Conclusion

While direct experimental evidence for the biological activity of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol is currently lacking in the scientific literature, a strong rationale for its potential as a therapeutic agent can be derived from the extensive research on its structural analogs. The primary promising avenues for this compound appear to be in the fields of oncology, through mechanisms such as tubulin polymerization and KRas inhibition, and neuroprotection, via antagonism of the NMDA receptor. The experimental protocols provided in this guide offer a starting point for the in-vitro evaluation of (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol against these potential targets. Further investigation is warranted to elucidate the specific pharmacological profile of this compound and to validate these predicted therapeutic applications.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

SAR (Structure-Activity Relationship) studies of tetrahydroisoquinoline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Tetrahydroisoquinoline Derivatives

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically significant synthetic molecules.[1][2] This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) studies of THIQ derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of this critical pharmacophore. We will explore the causal relationships between specific structural modifications and their resulting biological activities, detail robust synthetic strategies for creating diverse chemical libraries, and provide validated experimental protocols for assessing their therapeutic potential.

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Drug Discovery

The THIQ framework, a bicyclic secondary amine with the chemical formula C₉H₁₁N, is a recurring motif in numerous isoquinoline alkaloids and has been integrated into a multitude of synthetic compounds demonstrating a vast spectrum of pharmacological activities.[1][3] These activities include, but are not limited to, anticancer, anti-HIV, antibacterial, anti-inflammatory, and potent central nervous system (CNS) effects.[1][3][4] The structural rigidity of the THIQ core, combined with its defined stereochemical centers and multiple points for chemical diversification, makes it an ideal starting point for the rational design of novel therapeutic agents. Understanding the SAR is paramount to harnessing this potential, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The Logic of SAR: An Iterative Cycle of Design and Discovery

Structure-Activity Relationship (SAR) studies are the systematic investigation of how a molecule's chemical structure correlates with its biological activity.[5] It is an iterative process that forms the backbone of modern drug discovery. The fundamental goal is to identify the key structural features, or pharmacophores, responsible for a compound's desired effect and to eliminate or modify those that contribute to off-target effects or poor drug-like properties.

The experimental workflow for SAR is a self-validating loop, ensuring that each step informs the next with high-fidelity data. This process is essential for transforming a preliminary "hit" compound into a highly optimized "lead" candidate.

Caption: The iterative workflow of a typical SAR study.

Crafting the THIQ Core: Foundational Synthetic Strategies

A successful SAR campaign relies on the efficient synthesis of a diverse library of analogs. Two classic name reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, are the most established and powerful methods for constructing the THIQ scaffold.[6]

The Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8] Its primary advantage is that it can often be performed under mild conditions, sometimes even near physiological pH for activated aromatic rings, and directly yields the desired 1,2,3,4-tetrahydroisoquinoline product.[6][9]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction cyclizes a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][11] This method typically requires harsher, refluxing acidic conditions and produces a 3,4-dihydroisoquinoline intermediate, which must then be reduced (e.g., with sodium borohydride, NaBH₄) to yield the final THIQ.[6][10] The choice between these methods often depends on the reactivity of the substrates and the desired substitution pattern.

Caption: Comparison of Pictet-Spengler and Bischler-Napieralski synthetic routes.

Other notable strategies include multi-component reactions (MCRs) for rapid library generation and intramolecular hydroamination reactions.[12]

Decoding the SAR: Key Structural Modifications and Their Consequences